REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#N.C(O)=[O:12]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=[O:12]
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Name
|
|
Quantity
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0.108 mol
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Type
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reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1)F
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered hot
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Type
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WASH
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Details
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the filter cake was washed with water
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Type
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EXTRACTION
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Details
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The filtrate was extracted three times with hexane
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Type
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WASH
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Details
|
the combined hexane extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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Concentration
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |